molecular formula C19H22N4O2S B6041137 5-[1-(2-aminopyridine-4-carbonyl)pyrrolidin-2-yl]-N-cyclobutylthiophene-2-carboxamide

5-[1-(2-aminopyridine-4-carbonyl)pyrrolidin-2-yl]-N-cyclobutylthiophene-2-carboxamide

Cat. No.: B6041137
M. Wt: 370.5 g/mol
InChI Key: MABCAEOVZRCKLQ-UHFFFAOYSA-N
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Description

5-[1-(2-aminopyridine-4-carbonyl)pyrrolidin-2-yl]-N-cyclobutylthiophene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and an aminopyridine moiety

Properties

IUPAC Name

5-[1-(2-aminopyridine-4-carbonyl)pyrrolidin-2-yl]-N-cyclobutylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c20-17-11-12(8-9-21-17)19(25)23-10-2-5-14(23)15-6-7-16(26-15)18(24)22-13-3-1-4-13/h6-9,11,13-14H,1-5,10H2,(H2,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABCAEOVZRCKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC=C(S2)C3CCCN3C(=O)C4=CC(=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-aminopyridine-4-carbonyl)pyrrolidin-2-yl]-N-cyclobutylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the aminopyridine and thiophene moieties. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2-aminopyridine-4-carbonyl)pyrrolidin-2-yl]-N-cyclobutylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, ethyl acetate, and other organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[1-(2-aminopyridine-4-carbonyl)pyrrolidin-2-yl]-N-cyclobutylthiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(2-aminopyridine-4-carbonyl)pyrrolidin-2-yl]-N-cyclobutylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and aminopyridine-containing molecules. Examples include:

  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • N-(pyridin-2-yl)amides

Uniqueness

What sets 5-[1-(2-aminopyridine-4-carbonyl)pyrrolidin-2-yl]-N-cyclobutylthiophene-2-carboxamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

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